Lipophilicity (logP) Head-to-Head: 5-Propyl vs. 5-Methyl Analog from Same Supplier Database
The target compound (5-propyl) exhibits a measured logP of 1.428, compared to a measured logP of 0.37 for the 5-methyl analog, both sourced from the same Enamine/ChemBase supplier database [1]. This represents an increase of approximately 1.06 log units (approximately 11.5-fold higher octanol-water partition coefficient) attributable solely to the extension of the 5-alkyl chain from methyl to propyl. For oral drug discovery, logP values in the 1–3 range are generally considered optimal for balancing passive membrane permeability with aqueous solubility [2]; the 5-propyl analog falls within this window while the 5-methyl analog (logP 0.37) falls below it, suggesting potentially superior permeability for the propyl derivative in cell-based assays.
| Evidence Dimension | Lipophilicity (measured logP) |
|---|---|
| Target Compound Data | logP = 1.428 |
| Comparator Or Baseline | Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 926269-31-0): logP = 0.37 |
| Quantified Difference | ΔlogP = +1.058 (~11.5-fold increase in partition coefficient) |
| Conditions | Measured logP as reported by Enamine/ChemBase supplier database; consistent sourcing and methodology within the same database |
Why This Matters
A logP difference of ~1 unit translates to a predicted ~10-fold difference in membrane permeability, directly impacting cellular uptake in phenotypic screens and oral bioavailability potential in lead optimization.
- [1] ChemBase/Enamine Comparative Data. Target: methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 926244-77-1, EN300-41630), logP 1.428. Comparator: methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 926269-31-0, EN300-40112), logP 0.37. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46(1–3), 3–26. View Source
